![molecular formula C6H8N4O3S B2934695 N-(6-Sulfamoylpyridazin-3-yl)acetamide CAS No. 16790-48-0](/img/structure/B2934695.png)
N-(6-Sulfamoylpyridazin-3-yl)acetamide
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Overview
Description
N-(6-Sulfamoylpyridazin-3-yl)acetamide is a chemical compound with the CAS Number: 16790-48-0 . It has a molecular weight of 216.22 .
Synthesis Analysis
The synthesis of N-(6-Sulfamoylpyridazin-3-yl)acetamide has been reported in a study . The target compound was synthesized from 6-(benzylthio)pyridine-3-amine .Molecular Structure Analysis
The molecular structure of N-(6-Sulfamoylpyridazin-3-yl)acetamide was identified by X-ray diffraction . The molecular structure was further calculated by the density functional theory (DFT) and compared with the X-ray data . The results of conformational analysis showed that the DFT-optimized molecular structure was consistent with the crystal structure determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
N-(6-Sulfamoylpyridazin-3-yl)acetamide has a melting point of 246-247 . It has a molecular weight of 216.22 .Scientific Research Applications
Pharmaceutical Research
N-(6-Sulfamoylpyridazin-3-yl)acetamide: is utilized in pharmaceutical research due to its unique properties. It serves as a reference standard for drug testing, ensuring the accuracy and reliability of pharmaceutical products . Its role in the development of new therapeutic agents is crucial, particularly in the synthesis of compounds with potential diuretic or antihypertensive effects.
Organic Synthesis
In the field of organic chemistry, this compound is valuable for its reactivity and functional group compatibility. It’s used as a building block in the synthesis of more complex molecules. Its sulfamoyl and acetamide groups are particularly useful for introducing nitrogen and sulfur atoms into organic frameworks, which can lead to the development of novel organic compounds.
Material Science
N-(6-Sulfamoylpyridazin-3-yl)acetamide: finds applications in material science due to its solid-state properties. It can be used to modify the surface characteristics of materials, potentially leading to the creation of new materials with enhanced durability or specific interaction capabilities with other chemical substances.
Biochemistry
In biochemistry, N-(6-Sulfamoylpyridazin-3-yl)acetamide may be used to study enzyme-substrate interactions, particularly with enzymes that interact with sulfonamide or acetamide groups. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Environmental Chemistry
This compound’s potential environmental applications include its use as a tracer or marker in environmental studies. Its stability and detectability in various media make it a candidate for monitoring pollution or studying the transport and fate of chemicals in the environment .
Safety and Hazards
properties
IUPAC Name |
N-(6-sulfamoylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-4(11)8-5-2-3-6(10-9-5)14(7,12)13/h2-3H,1H3,(H2,7,12,13)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZHVMGVHHFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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